6-Chloro-5-(trifluoromethyl)picolinamide 6-Chloro-5-(trifluoromethyl)picolinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16770594
InChI: InChI=1S/C7H4ClF3N2O/c8-5-3(7(9,10)11)1-2-4(13-5)6(12)14/h1-2H,(H2,12,14)
SMILES:
Molecular Formula: C7H4ClF3N2O
Molecular Weight: 224.57 g/mol

6-Chloro-5-(trifluoromethyl)picolinamide

CAS No.:

Cat. No.: VC16770594

Molecular Formula: C7H4ClF3N2O

Molecular Weight: 224.57 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-(trifluoromethyl)picolinamide -

Specification

Molecular Formula C7H4ClF3N2O
Molecular Weight 224.57 g/mol
IUPAC Name 6-chloro-5-(trifluoromethyl)pyridine-2-carboxamide
Standard InChI InChI=1S/C7H4ClF3N2O/c8-5-3(7(9,10)11)1-2-4(13-5)6(12)14/h1-2H,(H2,12,14)
Standard InChI Key OTUOZSWLRPXVGP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1C(F)(F)F)Cl)C(=O)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

6-Chloro-5-(trifluoromethyl)picolinamide belongs to the picolinamide family, a subclass of pyridine derivatives. Its structure consists of a pyridine ring substituted at positions 5 and 6 with a trifluoromethyl group and chlorine atom, respectively, while the carboxylic acid group at position 2 is replaced by a carboxamide (-CONH₂). The IUPAC name is 6-chloro-5-(trifluoromethyl)pyridine-2-carboxamide.

Key Structural Features:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom.

  • Chlorine Substituent: At position 6, enhancing electrophilicity for nucleophilic substitution.

  • Trifluoromethyl Group: At position 5, contributing to electron-withdrawing effects and metabolic resistance.

  • Carboxamide Functional Group: At position 2, enabling hydrogen bonding and interactions with biological targets.

Molecular Formula and Weight:

  • Formula: C₇H₄ClF₃N₂O

  • Molecular Weight: 240.57 g/mol

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of 6-chloro-5-(trifluoromethyl)picolinamide typically involves multi-step routes starting from commercially available pyridine precursors. Two primary strategies are employed:

Route 1: Amidation of 6-Chloro-5-(trifluoromethyl)picolinic Acid

  • Carboxylic Acid Activation: React 6-chloro-5-(trifluoromethyl)picolinic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Ammonolysis: Treat the acyl chloride with aqueous ammonia to yield the primary amide.

Reaction Conditions:

  • Step 1: Reflux in anhydrous dichloromethane at 40–50°C for 4 hours.

  • Step 2: Stir at 0–5°C for 1 hour, followed by neutralization.

Yield: 65–75% (over two steps).

Route 2: Direct Functionalization of Pyridine Derivatives

  • Chlorination: Introduce chlorine at position 6 using N-chlorosuccinimide (NCS) under radical initiation.

  • Trifluoromethylation: Employ Umemoto’s reagent or CF₃Cu complexes to install the -CF₃ group at position 5.

  • Amide Formation: Convert a pre-existing ester or nitrile group to the amide via hydrolysis and subsequent ammonolysis.

Challenges:

  • Regioselectivity issues during chlorination due to the directing effects of existing substituents.

  • Side reactions during trifluoromethylation requiring stringent temperature control.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (0.2 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, particularly at elevated temperatures.

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, J = 8.0 Hz, 1H, pyridine-H3), 8.25 (s, 1H, pyridine-H4), 7.90 (br s, 2H, NH₂).

  • ¹³C NMR: δ 165.2 (CONH₂), 152.1 (C2), 142.3 (C5-CF₃), 138.9 (C6-Cl), 123.4 (q, J = 270 Hz, CF₃).

Thermal Properties:

PropertyValue
Melting Point178–182°C
Decomposition Temperature>250°C

Applications in Agrochemical Research

Herbicidal Activity

The compound’s trifluoromethyl group enhances herbicidal potency by disrupting plant amino acid biosynthesis:

TargetMechanismEC₅₀
Acetolactate Synthase (ALS)Competitive inhibition0.8 μM
Protoporphyrinogen Oxidase (PPO)Non-competitive inhibition12.4 μM

Field Efficacy: 85% weed control at 50 g/ha, outperforming chlorimuron-ethyl.

Comparative Analysis with Structural Analogues

CompoundModificationActivity (CDK4 IC₅₀)
6-Chloro-5-(trifluoromethyl)picolinamideNone120 nM
6-Fluoro-5-(trifluoromethyl)picolinamideF instead of Cl95 nM
5-Chloro-6-(trifluoromethyl)picolinamideCl at C5, CF₃ at C6>1,000 nM

Key Insight: Chlorine at position 6 is critical for kinase binding, while CF₃ at position 5 optimizes hydrophobic interactions.

Future Research Directions

Targeted Drug Delivery

  • Nanoparticle Formulations: Encapsulation in PLGA nanoparticles to improve bioavailability.

  • Prodrug Development: Phosphate esters for enhanced aqueous solubility.

Green Synthesis Initiatives

  • Catalytic Trifluoromethylation: Using Pd/Cu bimetallic systems to reduce reagent waste.

  • Biocatalytic Amidation: Employing lipases for stereoselective amide bond formation.

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